mPEG-Epoxide

Description

The exact mass of the compound 2-[(2-Methoxyethoxy)methyl]oxirane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35148. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

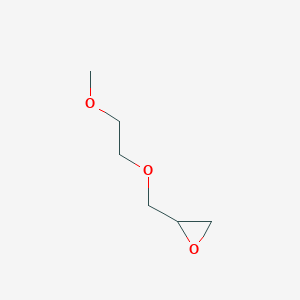

IUPAC Name |

2-(2-methoxyethoxymethyl)oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-7-2-3-8-4-6-5-9-6/h6H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXZMAACKJIRJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40349-67-5 |

Source

|

| Record name | Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-oxiranylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40349-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60284046, DTXSID301197479 |

Source

|

| Record name | 2-[(2-methoxyethoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-oxiranylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301197479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13483-49-3, 40349-67-5 |

Source

|

| Record name | NSC35148 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(2-methoxyethoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-oxiranylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301197479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 40349-67-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to PEGylation Using mPEG-Epoxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PEGylation utilizing methoxy (B1213986) polyethylene (B3416737) glycol-epoxide (mPEG-Epoxide), a specific reagent for the covalent attachment of PEG chains to biomolecules. The document details the underlying chemistry, experimental considerations, and comparative analysis relevant to researchers in drug development and biotechnology.

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules and macromolecules, most notably therapeutic proteins, peptides, and antibody fragments.[1] This modification has become a cornerstone in drug delivery, offering numerous pharmacological advantages:

-

Extended Circulating Half-Life: The increased hydrodynamic size of PEGylated molecules reduces their renal clearance, prolonging their presence in the bloodstream.[2][3]

-

Improved Stability: PEG chains can protect the biomolecule from proteolytic degradation and enhance its physical and thermal stability.[4]

-

Reduced Immunogenicity: The PEG "shield" can mask antigenic epitopes on the protein surface, diminishing the potential for an immune response.[2]

-

Enhanced Solubility: PEGylation can improve the solubility of hydrophobic drugs and proteins in aqueous media.[3]

The selection of the appropriate activated PEG reagent is critical and depends on the available functional groups on the target molecule and the desired linkage chemistry.

The Chemistry of this compound

This compound is a derivative of mPEG where the terminal hydroxyl group is converted into a reactive epoxide (oxirane) ring.[5] This functional group allows for the modification of nucleophilic residues on a protein's surface.

Reaction Mechanism

The primary reaction of this compound in protein PEGylation involves the nucleophilic attack by a primary amine group, typically from the side chain of a lysine (B10760008) residue or the N-terminus of the protein, on one of the carbon atoms of the epoxide ring. This results in the opening of the three-membered ring and the formation of a stable secondary amine linkage.[5][6] The reaction is generally performed under mildly alkaline conditions (pH 8.0-9.5), which facilitates the deprotonation of the amine group, enhancing its nucleophilicity.[7][8]

Caption: Reaction mechanism of this compound with a protein amino group.

Reactivity and Selectivity

This compound is considered a mild PEGylating reagent.[6] Its reaction rate is generally slower compared to other highly reactive species like N-hydroxysuccinimide (NHS) esters. This lower reactivity can be advantageous in controlling the extent of PEGylation.

However, a significant consideration is its selectivity. While the primary target is the ε-amino group of lysine, it has been suggested that this compound can also react with other nucleophilic groups such as thiols (cysteine), hydroxyls (serine, threonine, tyrosine), and the imidazole (B134444) group of histidine, especially at higher pH values.[6][8] This potential for side reactions can lead to a more heterogeneous product mixture.

Experimental Protocols

A successful PEGylation experiment requires careful optimization of reaction conditions. Below is a general workflow and a specific example protocol.

General Experimental Workflow

Caption: General experimental workflow for protein PEGylation with this compound.

Detailed Protocol: PEGylation of Lysozyme (B549824) with this compound[9]

This protocol is adapted from a study on protein surface modification.

Materials:

-

Lysozyme

-

This compound (e.g., MW 2000 Da)

-

0.1 M Carbonate buffer (pH 8.0)

-

Dialysis membrane (e.g., 10,000 MWCO)

-

Deionized water

-

Lyophilizer

Procedure:

-

Protein Solution Preparation: Dissolve 15.0 mg (1.0 µmol) of lysozyme in 3 mL of 0.1 M carbonate buffer (pH 8.0).

-

Reagent Preparation: Dissolve 44.0 mg (22.0 µmol) of epoxy-mPEG in a small volume of the carbonate buffer.

-

Reaction: Combine the lysozyme and this compound solutions. The molar ratio in this example is approximately 1:22 (protein to PEG).

-

Incubation: Stir the reaction mixture at room temperature for 48 hours.

-

Purification: Transfer the reaction mixture to a dialysis cassette and dialyze against deionized water for 3 days, with several changes of water, to remove unreacted this compound and buffer salts.

-

Lyophilization: Freeze-dry the purified solution to obtain the PEGylated lysozyme as a powder.

Data Presentation and Characterization

The characterization of the PEGylated product is crucial to determine the success and consistency of the reaction.

Quantitative Analysis of PEGylation

The degree of PEGylation—the average number of PEG chains attached per protein molecule—is a critical quality attribute.

| Protein | This compound MW (Da) | Molar Ratio (PEG:Protein) | Reaction Time (h) | pH | Degree of PEGylation (avg. chains/protein) | Analytical Method | Reference |

| Lysozyme | 2,000 | 22:1 | 48 | 8.0 | ~9 | MALDI-ToF MS | [9] |

Characterization Techniques

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Provides a qualitative assessment of PEGylation. The PEGylated protein will show a significant increase in apparent molecular weight, appearing as a broader band compared to the unmodified protein.

-

Mass Spectrometry (MALDI-ToF MS): A powerful tool for determining the molecular weight of the conjugate. The resulting spectrum shows a distribution of species, from which the average number of attached PEG chains can be calculated.[9]

-

Chromatography (SEC, IEX): Size-exclusion chromatography (SEC) separates molecules based on their hydrodynamic radius, effectively separating PEGylated species from the native protein.[] Ion-exchange chromatography (IEX) can separate based on changes in surface charge, which can be useful for isolating positional isomers.[]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to quantitatively determine the degree of PEGylation by comparing the integral of the PEG methylene (B1212753) protons to a known standard or specific protein proton signals.[11][12]

-

Fluorescamine Assay: This assay quantifies the number of remaining primary amines on the protein surface after PEGylation, providing an indirect measure of the extent of modification.[9]

Comparative Analysis with Other PEGylation Reagents

The choice of PEGylation chemistry impacts the reaction efficiency, selectivity, and the nature of the resulting conjugate.

Caption: Comparison of common amine-reactive PEGylation chemistries.

| Feature | This compound | mPEG-NHS Ester | mPEG-Aldehyde |

| Target Group | Primary amines (-NH2), thiols, hydroxyls | Primary amines (-NH2) | Primarily N-terminal amine |

| Reaction pH | 8.0 - 9.5 | 7.0 - 8.5 | ~5.0 - 7.0 |

| Linkage Formed | Secondary Amine | Amide | Secondary Amine |

| Byproducts | None | N-hydroxysuccinimide | Water (requires reducing agent) |

| Reactivity | Mild / Slow | High / Fast | Moderate (requires activation) |

| Selectivity | Moderate | High for amines | High for N-terminus at low pH |

Conclusion

PEGylation with this compound offers a method to form a stable secondary amine linkage to proteins. Its mild reactivity allows for a more controlled reaction compared to highly reactive reagents like NHS esters. However, researchers must consider the potential for lower selectivity and the need for longer reaction times. The choice of this compound should be based on the specific properties of the target protein and the desired characteristics of the final conjugate. Careful optimization of the reaction conditions and thorough characterization of the product are essential for achieving consistent and effective PEGylation for therapeutic applications.

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. pongor.itk.ppke.hu [pongor.itk.ppke.hu]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]

- 8. interchim.fr [interchim.fr]

- 9. rsc.org [rsc.org]

- 11. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Applications of mPEG-Epoxide in Biomaterials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxypoly(ethylene glycol)-epoxide (mPEG-Epoxide) has emerged as a versatile and valuable tool in the field of biomaterials. This linear monofunctional PEG derivative possesses a terminal epoxide group, a strained three-membered ring containing an oxygen atom, which can readily react with various nucleophiles under mild conditions.[1][2][3] This reactivity, combined with the well-established biocompatibility and stealth properties of the polyethylene (B3416737) glycol (PEG) backbone, makes this compound an attractive choice for a wide range of biomedical applications, including drug delivery, tissue engineering, and surface modification of medical devices.[4]

This technical guide provides a comprehensive overview of the core applications of this compound in biomaterials, with a focus on bioconjugation, hydrogel formation for drug delivery, and surface modification. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this reactive polymer in their work.

Core Properties of this compound

This compound is an activated derivative of mPEG where the terminal hydroxyl group is converted into a reactive epoxy group.[2][3] The key feature of this compound is the electrophilic nature of the carbon atoms in the epoxide ring, making them susceptible to nucleophilic attack. This ring-opening reaction forms a stable covalent bond with the nucleophile.

Key Properties:

| Property | Description |

| Reactive Group | Epoxide (glycidyl ether) |

| Reactivity | Reacts with nucleophiles such as amines (-NH2), thiols (-SH), and hydroxyls (-OH).[5] |

| Solubility | Soluble in water and a variety of organic solvents, offering flexibility in reaction conditions. |

| Biocompatibility | The mPEG backbone is well-known for its low immunogenicity and resistance to protein adsorption. |

Applications of this compound in Biomaterials

The unique properties of this compound have led to its use in several key areas of biomaterial science.

Bioconjugation: PEGylation of Proteins and Peptides

PEGylation, the covalent attachment of PEG chains to therapeutic proteins and peptides, is a widely used strategy to improve their pharmacokinetic and pharmacodynamic properties. This compound serves as a valuable reagent for this purpose, reacting primarily with amine groups present on the surface of proteins (e.g., the ε-amino group of lysine (B10760008) residues).[1][3]

The reaction between the epoxide group of this compound and a primary amine on a protein results in the formation of a stable secondary amine linkage. This conjugation enhances the therapeutic's half-life, reduces immunogenicity, and can improve its stability.[6][7]

This protocol provides a general guideline for the conjugation of this compound to a model protein. Optimization of reaction conditions (e.g., pH, temperature, and molar ratio) is crucial for each specific protein.

Materials:

-

Protein of interest

-

This compound

-

Reaction Buffer (e.g., 50 mM sodium borate (B1201080) buffer, pH 8.5-9.5)

-

Quenching solution (e.g., 1 M glycine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Dissolve this compound in the reaction buffer.

-

Add the this compound solution to the protein solution at a desired molar excess (e.g., 10-50 fold molar excess of this compound to protein).

-

Incubate the reaction mixture at room temperature for 4-24 hours with gentle stirring.

-

Quench the reaction by adding an excess of the quenching solution.

-

Purify the PEGylated protein from unreacted this compound and other byproducts using size-exclusion chromatography.

-

Characterize the conjugate to determine the degree of PEGylation (e.g., using SDS-PAGE, MALDI-TOF mass spectrometry).

References

- 1. Intracellular trafficking and cellular uptake mechanism of mPEG-PLGA-PLL and mPEG-PLGA-PLL-Gal nanoparticles for targeted delivery to hepatomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M-450 Epoxy | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Role of the methoxy group in immune responses to mPEG-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of the Methoxy Group in Immune Responses to mPEG-Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

mPEG-Epoxide as a Mild PEGylation Reagent: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction to PEGylation and mPEG-Epoxide

PEGylation is a widely utilized bioconjugation technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, most commonly therapeutic proteins, peptides, and drug delivery systems.[1] This process can enhance the pharmacological properties of the modified substance by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, improved stability, increased water solubility, and reduced immunogenicity.[1][2][3]

This compound (methoxy Polyethylene Glycol Epoxide) is a linear, monofunctional PEG derivative that serves as a mild and efficient reagent for PEGylation.[4][5] It possesses a terminal epoxide ring, a reactive electrophilic group, which can readily react with nucleophilic functional groups present on biomolecules.[6] The other terminus of the polymer is capped with a non-reactive methoxy (B1213986) group to prevent unwanted cross-linking during the conjugation reaction.[2][]

Physicochemical Properties of this compound

This compound is typically a white to off-white solid or a viscous liquid, depending on its molecular weight.[8] It exhibits solubility in water, aqueous buffers, and a variety of organic solvents such as chloroform, methylene (B1212753) chloride, DMF, and DMSO, offering flexibility in the choice of reaction conditions.[6]

Table 1: General Properties of this compound

| Property | Description |

| Chemical Structure | Linear methoxy-terminated polyethylene glycol with a terminal epoxide group. |

| Appearance | White to off-white powder or wax-like semi-solid.[6] |

| Solubility | Soluble in water, aqueous buffers, chloroform, methylene chloride, DMF, and DMSO. Less soluble in alcohol and toluene. Not soluble in ether.[6] |

| Storage Conditions | Long-term storage at -20°C to -5°C in a dry environment, protected from sunlight.[4][8] |

Reaction Mechanism and Specificity

The primary reaction mechanism of this compound involves the nucleophilic attack on the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a stable covalent bond. The most common nucleophiles on biomolecules that react with this compound are primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) and hydroxyl groups.[4][6][8]

The reaction with amino groups results in the formation of a stable secondary amine linkage.[5] While this compound is considered a mild PEGylating reagent, it has been suggested that it can also react with other nucleophilic groups such as hydroxyl, thiol, and imidazole (B134444) groups, indicating that it may not be exclusively selective for amino groups.[9]

The reaction is typically carried out under mildly alkaline conditions, with a pH range of 8.0 to 9.5 being optimal for the reaction with amine groups.[8]

Caption: Reaction mechanism of this compound with a primary amine on a protein.

Advantages of Using this compound

The use of this compound as a PEGylation reagent offers several advantages:

-

Mild Reaction Conditions: The ability to perform the conjugation reaction under mild pH and temperature conditions helps to preserve the native structure and biological activity of sensitive proteins.

-

Stable Linkage: The resulting secondary amine bond formed between the mPEG and the protein is highly stable.[5]

-

Good Solubility: The solubility of this compound in both aqueous and organic solvents provides versatility in designing conjugation strategies.

-

Improved Pharmacokinetics: PEGylation with this compound can significantly improve the pharmacokinetic profile of therapeutic molecules by increasing their half-life and reducing clearance rates.[3]

-

Reduced Immunogenicity: The attached PEG chains can shield antigenic epitopes on the protein surface, thereby reducing its immunogenicity.

Experimental Protocols

The following sections provide generalized experimental protocols for the PEGylation of proteins using this compound. It is important to note that these protocols should be optimized for each specific protein and this compound derivative.

Materials

-

Protein of interest

-

This compound of desired molecular weight

-

Reaction Buffer: e.g., 100 mM sodium borate (B1201080) buffer, pH 8.5

-

Quenching Solution: e.g., 1 M Tris-HCl, pH 7.5

-

Purification system: e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) columns

-

Analytical instruments: e.g., SDS-PAGE, MALDI-TOF mass spectrometry, UV-Vis spectrophotometer

General PEGylation Protocol

-

Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris) that could compete with the protein for reaction with the this compound.

-

Reagent Preparation: Immediately before use, dissolve the this compound in the reaction buffer to the desired concentration. The molar ratio of this compound to protein will need to be optimized but a starting point of 10:1 to 50:1 is recommended.

-

Conjugation Reaction: Add the this compound solution to the protein solution. The reaction can be carried out at room temperature or 4°C with gentle stirring. The reaction time will need to be optimized and can range from a few hours to overnight.

-

Reaction Quenching: To stop the reaction, add the quenching solution to the reaction mixture. The primary amines in the quenching solution will react with any unreacted this compound.

-

Purification of PEGylated Protein: Remove unreacted this compound and purify the PEGylated protein using an appropriate chromatography technique such as SEC or IEX.

-

Analysis and Characterization: Analyze the purified PEGylated protein using SDS-PAGE to visualize the increase in molecular weight. Further characterization can be performed using mass spectrometry to determine the degree of PEGylation and other analytical techniques to confirm the preservation of biological activity.

Caption: A typical experimental workflow for protein PEGylation using this compound.

Quantitative Data and Characterization

The efficiency of the PEGylation reaction and the properties of the resulting conjugate should be thoroughly characterized.

Table 2: Key Parameters for Characterization of PEGylated Proteins

| Parameter | Method of Analysis | Purpose |

| Degree of PEGylation | SDS-PAGE, MALDI-TOF MS, UV-Vis Spectroscopy (with chromogenic reagents) | To determine the average number of PEG chains attached per protein molecule. |

| Purity | Size-Exclusion Chromatography (SEC), Reversed-Phase HPLC (RP-HPLC) | To separate the PEGylated protein from unreacted protein and this compound. |

| Biological Activity | In vitro or in vivo activity assays specific to the protein | To confirm that the PEGylation process has not significantly compromised the protein's function. |

| Structural Integrity | Circular Dichroism (CD) Spectroscopy, Fluorescence Spectroscopy | To assess potential changes in the secondary and tertiary structure of the protein. |

| Pharmacokinetics | In vivo studies in animal models | To determine the half-life, clearance rate, and biodistribution of the PEGylated protein. |

A study on the modification of tyrosinase with a 5 kDa mPEG reagent reported a conjugation efficiency of approximately 55%.[10] However, it is crucial to empirically determine the optimal reaction conditions for each specific protein to achieve the desired degree of PEGylation while maintaining biological activity.

Applications in Research and Drug Development

This compound is a valuable tool in various research and development applications:

-

Protein and Peptide Modification: To enhance the therapeutic properties of proteins and peptides by improving their stability, solubility, and in vivo half-life.

-

Drug Delivery: As a component in the formation of drug delivery systems such as lipid nanoparticles for RNA delivery.[11]

-

Surface Modification: To create biocompatible and anti-fouling surfaces on medical devices and biosensors.[12][13]

Conclusion

This compound is a versatile and effective reagent for the mild PEGylation of proteins, peptides, and other molecules. Its ability to react under gentle conditions to form a stable linkage makes it a valuable tool for researchers and drug developers seeking to improve the pharmacological and physicochemical properties of their molecules of interest. Careful optimization of the reaction conditions and thorough characterization of the resulting conjugates are essential for successful application.

References

- 1. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mPEG-EPO, this compound Suppy - Biopharma PEG [biochempeg.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. creativepegworks.com [creativepegworks.com]

- 8. Epoxide PEG, mPEG-EPO [nanocs.net]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. researchgate.net [researchgate.net]

- 11. Methoxy PEG Epoxide - JenKem Technology USA [jenkemusa.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Methoxypolyethylene epoxide PEG average Mn 750 | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Protein PEGylation using mPEG-Epoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein-based drugs. This modification can improve protein solubility, increase in vivo half-life by reducing renal clearance, and decrease immunogenicity. mPEG-Epoxide is a PEGylating reagent that reacts primarily with amine groups (N-terminus and lysine (B10760008) residues) on the protein surface to form a stable secondary amine linkage.[1] This document provides detailed protocols for protein PEGylation using this compound, including reaction setup, purification of the PEGylated conjugate, and characterization of the final product.

Reaction Chemistry

This compound contains a terminal epoxide ring that undergoes nucleophilic attack by the primary amine groups on the protein surface. The reaction proceeds via a ring-opening mechanism, resulting in a stable covalent bond between the PEG molecule and the protein. Due to the strained nature of the epoxide ring, this reaction has favorable thermodynamics.[2] While the primary reaction sites are amino groups, some reactivity with other nucleophilic residues like thiols (cysteine) and hydroxyls (serine, threonine, tyrosine) may occur, though to a lesser extent under controlled pH conditions.[2]

Experimental Protocols

I. Protein PEGylation with this compound

This protocol outlines the general procedure for the covalent attachment of this compound to a target protein.

Materials:

-

Protein of interest

-

This compound

-

Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer or 0.1 M sodium borate (B1201080) buffer

-

Deionized water

-

pH meter

-

Stir plate and stir bar

-

Reaction vessel

Procedure:

-

Protein Solution Preparation: Dissolve the protein of interest in the chosen reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris) or other nucleophiles that could compete with the reaction.

-

pH Adjustment: Adjust the pH of the protein solution to between 8.0 and 9.5. The reactivity of the epoxide group increases with higher pH.

-

This compound Addition: Add the desired molar excess of this compound to the protein solution. The optimal molar ratio of this compound to protein is crucial for controlling the degree of PEGylation and should be determined empirically for each protein. A common starting point is a 20 to 50-fold molar excess.

-

Reaction Incubation: Incubate the reaction mixture at room temperature with gentle stirring. Reaction times can range from 24 to 48 hours. The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE or MALDI-TOF MS.

-

Reaction Quenching (Optional): To stop the reaction, the pH of the solution can be lowered to below 7.0.

II. Purification of PEGylated Protein

Purification is essential to separate the PEGylated protein from unreacted protein, excess this compound, and any potential byproducts. A multi-step purification strategy is often employed.

SEC is used for the initial bulk separation based on the hydrodynamic radius of the molecules. The larger PEGylated protein will elute earlier than the smaller unreacted protein and excess this compound.

Materials:

-

SEC column (e.g., Superdex 200 or similar, with an appropriate molecular weight fractionation range)

-

HPLC or FPLC system

-

SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

-

0.22 µm syringe filters

Procedure:

-

Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer at the manufacturer's recommended flow rate.

-

Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any precipitates.

-

Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

-

Elution: Elute the sample with the SEC Running Buffer at a constant flow rate.

-

Fraction Collection: Collect fractions as the sample elutes from the column.

-

Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.

-

Pooling: Pool the fractions containing the pure product.

IEX separates molecules based on their net charge. PEGylation can shield the surface charges of the protein, altering its interaction with the IEX resin. This allows for the separation of mono-PEGylated from multi-PEGylated species and unreacted protein.

Materials:

-

Cation or anion exchange column (depending on the pI of the protein and the buffer pH)

-

HPLC or FPLC system

-

Binding Buffer (low salt concentration, e.g., 20 mM sodium phosphate, pH 7.0)

-

Elution Buffer (high salt concentration, e.g., 20 mM sodium phosphate, 1 M NaCl, pH 7.0)

Procedure:

-

Column Equilibration: Equilibrate the IEX column with Binding Buffer until a stable baseline is achieved.

-

Sample Loading: Load the pooled and buffer-exchanged fractions from SEC onto the column.

-

Washing: Wash the column with Binding Buffer to remove any unbound molecules.

-

Elution: Apply a linear gradient of Elution Buffer to elute the bound proteins. The less charged (more PEGylated) species will typically elute at a lower salt concentration than the more charged (less PEGylated or unreacted) species.

-

Fraction Collection: Collect fractions across the elution gradient.

-

Analysis: Analyze the fractions by SDS-PAGE and/or MALDI-TOF MS to identify the desired PEGylated species.

III. Characterization of PEGylated Protein

Characterization is performed to determine the degree of PEGylation and the purity of the final product.

SDS-PAGE separates proteins based on their molecular weight. PEGylated proteins will migrate slower than their unmodified counterparts, appearing as bands with a higher apparent molecular weight.

Materials:

-

Precast or hand-cast polyacrylamide gels

-

SDS-PAGE running buffer

-

Sample loading buffer

-

Protein molecular weight standards

-

Staining and destaining solutions

Procedure:

-

Sample Preparation: Mix the protein samples with sample loading buffer and heat if necessary to denature.

-

Gel Electrophoresis: Load the samples and molecular weight standards onto the gel and run the electrophoresis at a constant voltage.

-

Staining: After electrophoresis, stain the gel to visualize the protein bands. Special staining methods may be required for PEGylated proteins as the PEG moiety can interfere with traditional Coomassie staining.

-

Coomassie Brilliant Blue Staining: A standard method, though sensitivity may be reduced for highly PEGylated proteins.

-

Barium-Iodide Staining: This method specifically stains the PEG portion of the conjugate. The gel is first treated with a barium chloride solution followed by an iodine/potassium iodide solution, which forms a brown precipitate with PEG.[3]

-

Zinc-Imidazole Reverse Staining: This technique provides transparent bands against a white background and is highly sensitive for PEGylated proteins.[4]

-

MALDI-TOF MS is a powerful technique to determine the molecular weight of the PEGylated protein and to assess the degree of PEGylation. The mass spectrum will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of PEG molecules.

Materials:

-

MALDI-TOF mass spectrometer

-

MALDI target plate

-

Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in a mixture of acetonitrile (B52724) and water with 0.1% TFA)

-

Cationizing agent (e.g., sodium trifluoroacetate) for PEG analysis[5]

Procedure:

-

Sample Preparation: Mix the purified PEGylated protein sample with the matrix solution. For PEG analysis, a cationizing agent can be added.

-

Spotting: Spot the mixture onto the MALDI target plate and allow it to dry completely.

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range. The difference in mass between consecutive peaks in the distribution will correspond to the mass of a single this compound molecule.

Data Presentation

Table 1: Reaction Conditions for this compound PEGylation of Lysozyme (B549824)

| Parameter | Value | Reference |

| Protein | Lysozyme | [3] |

| Protein Concentration | 5 mg/mL (15.0 mg in 3 mL) | [3] |

| This compound MW | ~2 kDa | [3] |

| Molar Ratio (mPEG:Protein) | 22:1 (44.0 mg this compound to 1.0 µmol Lysozyme) | [3] |

| Buffer | 0.1 M Carbonate Buffer | [3] |

| pH | 8.0 | [3] |

| Temperature | Room Temperature | [3] |

| Reaction Time | 48 hours | [3] |

| Purification Method | Dialysis (10 kDa MWCO) against water for 3 days, then lyophilization | [3] |

Table 2: Characterization of this compound PEGylated Lysozyme

| Characterization Method | Result | Interpretation | Reference |

| MALDI-ToF MS | Broad peak at 30-34 kDa (maximum at 32 kDa) | Average of ~9 mPEG chains attached per lysozyme molecule | [3] |

| SDS-PAGE | Higher apparent molecular weight compared to native lysozyme | Successful PEGylation | [3] |

Visualization of Experimental Workflow

Caption: Experimental workflow for protein PEGylation with this compound.

Troubleshooting and Considerations

-

Low PEGylation Efficiency:

-

Increase the molar ratio of this compound to protein.

-

Increase the reaction time.

-

Ensure the pH of the reaction buffer is optimal (8.0-9.5).

-

Confirm the absence of competing nucleophiles (e.g., Tris buffer) in the reaction mixture.

-

-

High Degree of Poly-PEGylation:

-

Decrease the molar ratio of this compound to protein.

-

Decrease the reaction time.

-

-

Protein Precipitation:

-

Optimize the protein concentration and buffer conditions.

-

Consider the addition of stabilizing excipients.

-

-

Challenges in Purification:

-

Side Reactions:

-

This compound can also react with other nucleophilic groups such as thiols and hydroxyls, although this is less favored than reaction with amines at the recommended pH range.[2] To minimize side reactions, it is important to control the reaction pH and time.

-

By following these detailed protocols and considering the key parameters, researchers can successfully perform protein PEGylation using this compound to generate well-characterized and purified conjugates for various research and therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Detection of PEGylated proteins in polyacrylamide gels by reverse staining with zinc and imidazole salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bath.ac.uk [bath.ac.uk]

- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ymcamerica.com [ymcamerica.com]

Application Notes and Protocols for mPEG-Epoxide Conjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the conjugation of methoxy (B1213986) polyethylene (B3416737) glycol epoxide (mPEG-Epoxide) to proteins and peptides. It includes detailed protocols for the conjugation reaction, purification of the resulting conjugates, and methods for their characterization. Additionally, it explores the mechanism of action of a prominent PEGylated drug, pegfilgrastim, to illustrate the impact of PEGylation on cellular signaling. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to successfully implement this compound conjugation in their work.

Introduction to this compound Conjugation

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other molecules.[1] The attachment of PEG chains can enhance solubility, increase serum half-life, reduce immunogenicity, and minimize proteolytic degradation.[1][2]

This compound is an activated PEG derivative that contains a terminal epoxide ring. This functional group can react with various nucleophilic groups found in biomolecules, including primary amines (e.g., lysine (B10760008) residues, N-terminus), thiols (e.g., cysteine residues), hydroxyls, and imidazole (B134444) groups.[3] The reaction with primary amines under mildly alkaline conditions results in the formation of a stable secondary amine bond.[4][5][6][7] While this compound is considered a mild PEGylating reagent with relatively low reactivity, it offers a valuable tool for specific bioconjugation applications.[3]

Reaction Mechanism and Workflow

The conjugation of this compound to a protein primarily occurs through the nucleophilic attack of an amino group from the protein on one of the carbon atoms of the epoxide ring. This reaction is an SN2-type ring-opening of the epoxide. The process is most efficient under slightly basic conditions (pH 8.0-9.5), which deprotonates the primary amines, increasing their nucleophilicity.[8]

General Reaction Scheme

Caption: Reaction of this compound with a primary amine on a protein.

Experimental Workflow

The overall process of generating and characterizing mPEG-protein conjugates involves several key stages, from the initial reaction to final analysis.

Caption: General experimental workflow for this compound conjugation.

Experimental Protocols

Protocol for this compound Conjugation to a Model Protein (Lysozyme)

This protocol is adapted from a method for conjugating epoxy-mPEG to lysozyme (B549824).[9]

Materials:

-

Lysozyme

-

This compound (e.g., MW 2000 Da)

-

0.1 M Carbonate Buffer (pH 8.0)

-

Dialysis membrane (e.g., 10,000 MWCO)

-

Deionized water

-

Lyophilizer

Procedure:

-

Protein Solution Preparation: Dissolve lysozyme in 0.1 M carbonate buffer (pH 8.0) to a final concentration of 5 mg/mL (approximately 0.35 mM).

-

This compound Addition: Add this compound to the lysozyme solution. A molar ratio of 22:1 (this compound:lysozyme) has been reported.[9]

-

Reaction Incubation: Stir the reaction mixture at room temperature for 48 hours.

-

Purification by Dialysis: Transfer the reaction mixture to a dialysis cassette (10,000 MWCO) and dialyze against deionized water for 3 days, changing the water several times to ensure complete removal of unreacted this compound.

-

Lyophilization: Freeze-dry the purified conjugate solution to obtain the mPEG-lysozyme conjugate as a powder.

Purification of mPEG-Protein Conjugates

Purification is a critical step to remove unreacted this compound, unconjugated protein, and potential byproducts. The choice of method depends on the size of the PEG and the properties of the protein.

3.2.1. Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is effective for removing unreacted, smaller mPEG molecules from the larger PEG-protein conjugates.

General Procedure:

-

Equilibrate an appropriate SEC column (e.g., Sephacryl, Superdex) with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Load the crude reaction mixture onto the column.

-

Elute the sample with the equilibration buffer.

-

Collect fractions and monitor the eluate for protein (e.g., by UV absorbance at 280 nm).

-

Pool the fractions containing the purified conjugate.

3.2.2. Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for the separation of conjugates with different degrees of PEGylation.

General Procedure:

-

Choose an appropriate IEX resin (anion or cation exchange) based on the protein's isoelectric point (pI) and the desired pH.

-

Equilibrate the column with a low-ionic-strength buffer.

-

Load the sample onto the column.

-

Wash the column to remove unbound material.

-

Elute the bound conjugates using a salt gradient or a pH gradient.

-

Collect and analyze fractions to identify the desired PEGylated species.

3.2.3. Other Purification Techniques

-

Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity. PEGylation can alter a protein's hydrophobicity.

-

Reverse-Phase Chromatography (RPC): A high-resolution technique often used for analytical purposes but can also be applied for purification.

Characterization of mPEG-Protein Conjugates

3.3.1. Determination of Degree of PEGylation by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to quantify the average number of PEG chains attached to a protein.[10][11][12][13][14]

General Procedure:

-

Obtain ¹H NMR spectra of the purified conjugate, the unconjugated protein, and the this compound.

-

Identify a characteristic peak for the mPEG backbone (typically around 3.6 ppm) and a distinct peak from the protein.

-

Integrate the areas of these peaks.

-

Calculate the molar ratio of PEG to protein to determine the average degree of PEGylation.

3.3.2. Molecular Weight Determination by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming the molecular weight of the conjugate and assessing the distribution of PEGylated species.[1][2][15][16]

General Procedure:

-

Separate the components of the conjugate sample using an appropriate LC method (e.g., SEC or RPC).

-

Introduce the eluent into a mass spectrometer (e.g., Q-TOF).

-

Acquire the mass spectra of the eluting species.

-

Deconvolute the spectra to determine the molecular weights of the different PEGylated forms.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for this compound conjugation.

| Parameter | Value/Range | Notes | Reference |

| Reactants | |||

| Protein Concentration | 1-10 mg/mL | Dependent on protein solubility. | [9] |

| This compound:Protein Molar Ratio | 10:1 to 50:1 | Higher ratios may lead to a higher degree of PEGylation. | [9] |

| Reaction Conditions | |||

| Buffer | 0.1 M Carbonate or Borate | To maintain pH. | [9] |

| pH | 8.0 - 9.5 | Optimal for reaction with primary amines. | [8] |

| Temperature | Room Temperature to 40°C | Higher temperatures may increase reaction rate but can affect protein stability. | [9] |

| Reaction Time | 24 - 48 hours | This compound is a slow-reacting reagent. | [9] |

| Purification | |||

| Method | SEC, IEX, Dialysis | Choice depends on the specific conjugate. | |

| Characterization | |||

| Degree of PEGylation | Variable | Dependent on reaction conditions. Can be determined by NMR or MS. | [10] |

| Purity | >95% | Achievable with appropriate purification. |

Application Example: Signaling Pathway of a PEGylated Drug

To illustrate the biological impact of PEGylation, we examine the mechanism of action of pegfilgrastim, a PEGylated form of recombinant human granulocyte colony-stimulating factor (G-CSF). Pegfilgrastim is used to stimulate the production of neutrophils to reduce the incidence of infection in patients receiving chemotherapy.[17]

Pegfilgrastim binds to the G-CSF receptor on myeloid progenitor cells.[18][19][20] This binding triggers the dimerization of the receptor and the activation of intracellular signaling cascades, including the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways.[18][19][20][21] These pathways ultimately lead to increased proliferation, differentiation, and survival of neutrophil precursors.[19][20]

Caption: Signaling pathways activated by pegfilgrastim.

Conclusion

This compound is a useful reagent for the PEGylation of proteins and peptides, offering a method to form stable secondary amine linkages. Successful conjugation requires careful optimization of reaction conditions and rigorous purification and characterization of the final product. The provided protocols and guidelines offer a solid foundation for researchers to develop and implement this compound conjugation strategies in their specific applications, ultimately contributing to the advancement of biotherapeutics and other biomedical technologies.

References

- 1. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ingenieria-analitica.com [ingenieria-analitica.com]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. Pegloticase - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 15. enovatia.com [enovatia.com]

- 16. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 17. grokipedia.com [grokipedia.com]

- 18. go.drugbank.com [go.drugbank.com]

- 19. What is the mechanism of Pegfilgrastim-Jmdb? [synapse.patsnap.com]

- 20. What is the mechanism of Pegfilgrastim-APGF? [synapse.patsnap.com]

- 21. What is the mechanism of Pegfilgrastim-PBBK? [synapse.patsnap.com]

Application Notes and Protocols for Surface Modification of Nanoparticles using mPEG-Epoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems and nanotherapeutics. Polyethylene (B3416737) glycol (PEG)ylation is a widely adopted strategy to improve the systemic circulation time, reduce immunogenicity, and enhance the stability of nanoparticles.[1][2] Methoxypolyethylene glycol-epoxide (mPEG-Epoxide) is a functionalized PEG derivative that offers a straightforward and efficient method for covalently attaching PEG chains to nanoparticle surfaces. The terminal epoxide group reacts readily with nucleophilic groups, such as primary amines, on the nanoparticle surface via a ring-opening reaction, forming a stable ether linkage.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the surface modification of amine-functionalized nanoparticles with this compound.

Chemical Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of a primary amine group from the nanoparticle surface on one of the carbon atoms of the epoxide ring of the this compound. This leads to the opening of the epoxide ring and the formation of a stable secondary amine and a hydroxyl group, effectively conjugating the mPEG chain to the nanoparticle.[4] The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH (8.0-9.5) to facilitate the deprotonation of the amine groups, enhancing their nucleophilicity.[3]

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles

This protocol describes a general method for the covalent attachment of this compound to nanoparticles that have primary amine groups on their surface.

Materials:

-

Amine-functionalized nanoparticles (-NH₂)

-

This compound (choose desired molecular weight, e.g., 2 kDa, 5 kDa)[5]

-

Reaction Buffer: 100 mM sodium bicarbonate buffer or borate (B1201080) buffer, pH 8.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification system: Tangential flow filtration (TFF), size exclusion chromatography (SEC), or centrifugal filter units with an appropriate molecular weight cut-off (MWCO).

-

Deionized (DI) water

Procedure:

-

Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the reaction buffer to a final concentration of 1-5 mg/mL. Ensure the nanoparticles are well-sonicated for a homogenous suspension.

-

This compound Solution: Prepare a stock solution of this compound in the reaction buffer. A 100 to 500-fold molar excess of this compound relative to the estimated surface amine groups on the nanoparticles is recommended as a starting point.[6]

-

Reaction Incubation: Add the this compound solution to the nanoparticle suspension. Incubate the reaction mixture overnight at room temperature with gentle stirring or shaking.[6]

-

Quenching (Optional): To quench any unreacted epoxide groups, add the quenching solution to a final concentration of 50 mM and let it react for 1-2 hours.

-

Purification: Remove unreacted this compound and by-products.

-

For Centrifugal Filters: Add the reaction mixture to the filter unit. Centrifuge according to the manufacturer's instructions. Discard the filtrate and resuspend the nanoparticle pellet in DI water. Repeat this washing step at least three times.

-

For TFF or SEC: Use DI water as the mobile phase and purify the nanoparticles according to the instrument's standard operating procedure.

-

-

Final Product: Resuspend the purified mPEG-nanoparticles in a suitable storage buffer (e.g., PBS or DI water) and store at 4°C.

Protocol 2: Characterization of mPEG-Modified Nanoparticles

It is essential to characterize the nanoparticles before and after modification to confirm successful PEGylation and assess changes in their physicochemical properties.

1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement

-

Technique: Dynamic Light Scattering (DLS)

-

Procedure:

-

Dilute a small aliquot of the nanoparticle suspension in DI water to an appropriate concentration for DLS analysis.

-

Measure the hydrodynamic diameter and PDI at 25°C.

-

A successful PEGylation should result in an increase in the hydrodynamic diameter.[7]

-

2. Surface Charge Measurement

-

Technique: Zeta Potential Analysis

-

Procedure:

-

Use the same diluted sample from the DLS measurement.

-

Measure the zeta potential of the nanoparticles.

-

Successful PEGylation typically leads to a shielding of the surface charge, resulting in a zeta potential value closer to neutral (0 mV).[8]

-

3. Quantification of Surface PEG Density

-

Technique: Proton Nuclear Magnetic Resonance (¹H NMR) or Thermogravimetric Analysis (TGA)

-

¹H NMR Procedure:

-

Lyophilize a known amount of the purified mPEG-nanoparticles.

-

Dissolve the lyophilized powder in a suitable deuterated solvent (e.g., D₂O).

-

Acquire the ¹H NMR spectrum. The characteristic peak for the ethylene (B1197577) glycol protons of PEG appears around 3.65 ppm.[1][9]

-

By integrating this peak and comparing it to a known standard or characteristic peaks of the nanoparticle core material, the amount of PEG per nanoparticle can be quantified.[1]

-

-

TGA Procedure:

-

Place a known mass of the lyophilized nanoparticles in the TGA instrument.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) to a high temperature (e.g., 800°C).

-

The weight loss corresponding to the thermal decomposition of the PEG chains can be used to calculate the grafting density.[10]

-

Experimental Workflow Visualization

The overall process from nanoparticle synthesis to post-modification analysis can be visualized as a sequential workflow.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the literature for PEGylated nanoparticles. While not all examples use this compound specifically, the trends are representative of the effects of PEGylation.

Table 1: Physicochemical Properties of PEG-Modified Nanoparticles

| Nanoparticle Type | PEG MW (kDa) | Unmodified Size (nm) | Modified Size (nm) | Unmodified Zeta (mV) | Modified Zeta (mV) | PEG Density (chains/nm²) | Reference |

| Chitosan | 2 | 112.8 | 135.4 | +35.0 | +22.1 | - | [8] |

| Chitosan | 5 | 112.8 | 171.2 | +35.0 | +15.5 | - | [8] |

| PLGA | 5 | 109 | ~115-120 | - | - | 6.5 | [1] |

| LCP | 2 | - | ~30 | - | ~ -10 | - | [11] |

| Gold | 2 | 9.1 | 17.5 | - | - | 1.9 | [10] |

| Gold | 20 | 9.1 | 80.0 | - | - | 1.09 | [10] |

Table 2: Drug Loading and Release Characteristics

| Nanoparticle System | Drug | PEG MW (kDa) | Drug Loading (%) | Encapsulation Efficiency (%) | In Vitro Release Profile | Reference |

| Chitosan-mPEG | Methotrexate | 5 | 17.1 - 18.4 | 84.3 - 88.1 | Initial burst followed by sustained release | [8] |

| MPEG-PLA | Paclitaxel | - | ~15 | >80 | Biphasic: fast release then slow release | [12] |

Table 3: In Vivo Performance Metrics of PEGylated Nanoparticles

| Nanoparticle System | PEG MW (kDa) | Circulation Half-life | Key Biodistribution Finding | Reference |

| PLGA-mPEG | - | ~5.9 h | Prolonged blood residence vs. unmodified PLGA | [13] |

| Chitosan-mPEG | 5 | Significantly increased vs. unmodified | Decreased accumulation in liver and spleen | [8][14] |

| PLA-PEG | 20 | Longer than 5 kDa PEG | Decreased liver uptake compared to 5 kDa PEG | [2] |

| Doxil® Liposomes | 2 | ~36 h | Increased bioavailability vs. free drug | [2] |

References

- 1. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epoxide PEG, mPEG-EPO [nanocs.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Ruixibiotech [ruixibiotech.com]

- 6. Functionalization of iron oxide nanoparticles with a versatile epoxy amine linker - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]

- 8. dovepress.com [dovepress.com]

- 9. dovepress.com [dovepress.com]

- 10. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for mPEG-Epoxide Bioconjugation to Peptides and Proteins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the bioconjugation of methoxy-poly(ethylene glycol)-epoxide (mPEG-Epoxide) to peptides and proteins. This document outlines the chemical principles, experimental protocols, and characterization techniques for this specific PEGylation strategy, which is instrumental in enhancing the therapeutic properties of biomolecules.

Introduction to this compound Bioconjugation

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule, is a widely adopted strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. Benefits of PEGylation include increased serum half-life, enhanced stability, reduced immunogenicity, and improved solubility.[1][2][3]

This compound is an activated PEG derivative that reacts primarily with nucleophilic groups on proteins and peptides, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, to form a stable secondary amine linkage.[4][5] The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a covalent bond with the target biomolecule. While the primary targets are amine groups, reactions with other nucleophiles like hydroxyl, thiol, and imidazole (B134444) groups can also occur, particularly at higher pH.[6]

Reaction Mechanism and Specificity

The bioconjugation reaction with this compound proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of a primary amine attacks one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring and the formation of a stable carbon-nitrogen bond.

dot

Caption: Reaction of this compound with a primary amine on a protein.

Quantitative Data on this compound Conjugation

The efficiency and degree of PEGylation with this compound are influenced by several factors, including the molar ratio of this compound to the protein, pH, reaction time, and temperature. The following table summarizes illustrative reaction conditions for the PEGylation of lysozyme (B549824).

| Parameter | Value | Reference |

| Protein | Lysozyme | [1] |

| This compound MW | 2 kDa | [1] |

| Molar Ratio (mPEG:Protein) | 22:1 | [1] |

| Protein Concentration | 5 mg/mL (in buffer) | [1] |

| Reaction Buffer | 0.1 M Carbonate Buffer | [1] |

| pH | 8.0 | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 48 hours | [1] |

| Degree of PEGylation | ~9 attached PEG chains | [1] |

| Remaining Activity | 80% | [1] |

Experimental Protocols

The following protocols provide a general framework for the bioconjugation of this compound to a model protein, lysozyme, followed by purification and characterization of the conjugate.

Protocol 1: this compound Conjugation to Lysozyme

This protocol describes the covalent attachment of this compound to lysozyme.

Materials:

-

Lysozyme

-

This compound (e.g., 2 kDa)

-

0.1 M Carbonate Buffer (pH 8.0)

-

Magnetic stirrer and stir bar

-

Reaction vessel (e.g., glass vial)

-

Dialysis tubing or centrifugal filter units (e.g., 10 kDa MWCO)

-

Deionized water

Procedure:

-

Protein Solution Preparation: Dissolve lysozyme in 0.1 M carbonate buffer (pH 8.0) to a final concentration of 5 mg/mL.

-

This compound Addition: Add this compound to the lysozyme solution to achieve a desired molar excess (e.g., 22-fold molar excess).

-

Reaction Incubation: Stir the reaction mixture at room temperature for 48 hours.

-

Purification (Dialysis): Transfer the reaction mixture to a dialysis cassette (10 kDa MWCO) and dialyze against deionized water for 3 days, with several water changes, to remove unreacted this compound and buffer components.

-

Lyophilization: Lyophilize the purified PEGylated lysozyme to obtain a solid product.

dot

Caption: General experimental workflow for this compound bioconjugation.

Protocol 2: Purification of PEGylated Protein by Size Exclusion Chromatography (SEC)

SEC is used to separate the PEGylated protein from unreacted protein and smaller molecules based on hydrodynamic volume.[7]

Materials:

-

Crude PEGylation reaction mixture

-

SEC column (e.g., Sephacryl S-200 or similar)

-

HPLC or FPLC system

-

Mobile Phase (e.g., Phosphate Buffered Saline, pH 7.4)

-

Fraction collector

Procedure:

-

Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate.

-

Sample Preparation: Dissolve the crude reaction mixture in the mobile phase.

-

Sample Injection: Inject the sample onto the equilibrated column.

-

Elution: Elute the sample with the mobile phase at a constant flow rate.

-

Fraction Collection: Collect fractions as the sample elutes from the column. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unreacted protein.

-

Analysis: Analyze the collected fractions using SDS-PAGE and/or UV absorbance at 280 nm to identify the fractions containing the purified PEGylated protein.

-

Pooling and Concentration: Pool the fractions containing the purified conjugate and concentrate if necessary.

Protocol 3: Purification and Isomer Separation by Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. PEGylation can shield the surface charges of a protein, altering its interaction with the IEX resin and allowing for the separation of different degrees of PEGylation and, in some cases, positional isomers.[1][7]

Materials:

-

Partially purified PEGylation mixture (e.g., from SEC)

-

Cation or anion exchange column (selection depends on the protein's pI and the buffer pH)

-

Binding Buffer (low salt concentration)

-

Elution Buffer (high salt concentration, e.g., with a NaCl gradient)

-

HPLC or FPLC system

Procedure:

-

Column Equilibration: Equilibrate the IEX column with the binding buffer.

-

Sample Loading: Load the sample onto the column. The PEGylated and un-PEGylated proteins will bind to the resin.

-

Wash: Wash the column with the binding buffer to remove any unbound molecules.

-

Elution Gradient: Apply a linear gradient of increasing salt concentration (by mixing the binding and elution buffers) to elute the bound proteins. Species with a lower degree of PEGylation (and thus more exposed charge) will typically bind more tightly and elute at a higher salt concentration.

-

Fraction Collection and Analysis: Collect fractions and analyze by SDS-PAGE and/or mass spectrometry to identify the desired PEGylated species.

Protocol 4: Characterization by SDS-PAGE

SDS-PAGE is used to visualize the increase in molecular weight upon PEGylation.

Materials:

-

Purified PEGylated protein

-

Unmodified protein (control)

-

SDS-PAGE gels (appropriate percentage for the expected molecular weight)

-

SDS-PAGE running buffer

-

Loading buffer

-

Molecular weight markers

-

Coomassie Brilliant Blue stain or Barium-Iodide staining solution for PEG visualization

Procedure:

-

Sample Preparation: Mix the protein samples with loading buffer and heat if required by the protein's nature.

-

Gel Loading: Load the molecular weight markers and protein samples into the wells of the SDS-PAGE gel.

-

Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.

-

Staining:

-

Coomassie Staining: Stain the gel with Coomassie Brilliant Blue to visualize all proteins. The PEGylated protein will appear as a band with a higher apparent molecular weight than the unmodified protein.

-

Barium-Iodide Staining: To specifically visualize the PEG moiety, first, fix the gel, then incubate with a barium chloride solution, followed by an iodine solution. A brown precipitate will form where PEG is present.

-

Protocol 5: Characterization by MALDI-TOF Mass Spectrometry

MALDI-TOF MS is used to determine the molecular weight of the PEGylated protein and to assess the degree of PEGylation.

Materials:

-

Purified PEGylated protein

-

MALDI matrix (e.g., sinapinic acid for proteins)

-

Solvents for matrix and sample preparation (e.g., acetonitrile, water, trifluoroacetic acid)

-

MALDI target plate

-

MALDI-TOF mass spectrometer

Procedure:

-

Sample and Matrix Preparation: Prepare a saturated solution of the matrix in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% TFA). Dissolve the PEGylated protein in a similar solvent.

-

Spotting: Mix the sample and matrix solutions and spot onto the MALDI target plate. Allow the spot to dry completely.

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range. The spectrum of the PEGylated protein will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of ethylene (B1197577) glycol units, reflecting the polydispersity of the PEG. The overall mass shift will indicate the average number of attached PEG chains.

Applications in Drug Development

The bioconjugation of this compound to therapeutic peptides and proteins offers significant advantages in drug development:

-

Improved Pharmacokinetics: The increased hydrodynamic size of the PEGylated conjugate reduces renal clearance, leading to a longer circulation half-life.

-

Enhanced Stability: The PEG shell can protect the protein from proteolytic degradation.

-

Reduced Immunogenicity: The PEG chains can mask antigenic epitopes on the protein surface, reducing the immune response.

-

Increased Solubility: PEGylation can improve the solubility of hydrophobic proteins.

These benefits can translate to less frequent dosing, improved patient compliance, and potentially enhanced therapeutic efficacy.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low PEGylation Efficiency | Suboptimal pH, insufficient molar excess of this compound, short reaction time. | Optimize reaction pH (typically 8.0-9.5 for amine targeting). Increase the molar ratio of this compound to protein. Extend the reaction time. |

| Precipitation during Reaction | Protein instability at the reaction pH or temperature. | Screen for optimal buffer conditions and pH. Perform the reaction at a lower temperature (e.g., 4 °C) for a longer duration. |

| Broad Peaks in Chromatography | High degree of polydispersity in the PEGylated product. | Optimize reaction conditions to achieve a more homogeneous product. Use high-resolution chromatography columns. |

| Difficulty in Purification | Similar properties of PEGylated and un-PEGylated protein. | Use a combination of purification techniques (e.g., SEC followed by IEX). Optimize the elution gradient in IEX for better separation. |

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. espace.inrs.ca [espace.inrs.ca]

- 3. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The molecular weight ratio of monomethoxypolyethylene glycol (mPEG) to protein determines the immunotolerogenicity of mPEG proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. Effect of lysozyme solid-phase PEGylation on reaction kinetics and isoform distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for mPEG-Epoxide in Nanotechnology and New Materials Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methoxy-poly(ethylene glycol)-epoxide (mPEG-Epoxide) is a versatile monofunctional PEG derivative that plays a crucial role in modern nanotechnology and materials science. Its terminal epoxide ring readily reacts with nucleophilic groups such as amines (-NH2) and hydroxyls (-OH) under mild conditions, forming stable ether or secondary amine linkages. This reactivity, combined with the inherent biocompatibility, hydrophilicity, and "stealth" properties of the PEG chain, makes this compound an ideal reagent for the covalent modification of proteins, peptides, nanoparticles, and surfaces.

These application notes provide an overview of the key uses of this compound in nanotechnology and new materials research, with a focus on drug delivery, surface modification for protein resistance, and hydrogel formation. Detailed experimental protocols and quantitative data are presented to guide researchers in utilizing this valuable tool.

I. Application: Nanoparticle Drug Delivery - PEGylated Chitosan (B1678972) Nanoparticles for Paclitaxel (B517696) Delivery

PEGylation of nanoparticles is a widely used strategy to improve their pharmacokinetic profile by reducing opsonization and clearance by the reticuloendothelial system (RES), thus prolonging circulation time and enhancing tumor accumulation via the Enhanced Permeability and Retention (EPR) effect. This compound can be used to graft PEG chains onto the surface of nanoparticles like those made from chitosan, a biocompatible and biodegradable natural polymer.

Experimental Protocol: Synthesis and Characterization of this compound Modified Chitosan Nanoparticles for Paclitaxel Delivery

This protocol describes the synthesis of paclitaxel-loaded chitosan nanoparticles and their subsequent surface modification with this compound.

Materials:

-

Chitosan (medium molecular weight, >75% deacetylation)

-

Acetic acid

-

Sodium tripolyphosphate (TPP)

-

This compound (MW 5 kDa)

-

Paclitaxel

-

Dialysis tubing (MWCO 10 kDa)

-

Phosphate Buffered Saline (PBS, pH 7.4)

-

Deionized water

Protocol:

-

Preparation of Chitosan Solution: Dissolve 100 mg of chitosan in 50 mL of 1% (v/v) acetic acid solution with gentle stirring overnight to ensure complete dissolution.

-

Preparation of Paclitaxel Solution: Dissolve 10 mg of paclitaxel in 2 mL of ethanol.

-

Formation of Paclitaxel-Loaded Chitosan Nanoparticles:

-

Add the paclitaxel solution dropwise to the chitosan solution while stirring.

-

Separately, dissolve 50 mg of TPP in 20 mL of deionized water.

-

Add the TPP solution dropwise to the chitosan-paclitaxel mixture under constant stirring. Nanoparticles will form spontaneously via ionic gelation.

-

Continue stirring for 30 minutes at room temperature.

-

-

PEGylation of Chitosan Nanoparticles:

-

Adjust the pH of the nanoparticle suspension to 8.5 using 0.1 M NaOH.

-

Dissolve 200 mg of this compound (5 kDa) in 5 mL of deionized water.

-

Add the this compound solution to the nanoparticle suspension.

-

Allow the reaction to proceed for 24 hours at room temperature with continuous stirring. The epoxide rings will react with the primary amine groups on the chitosan surface.

-

-

Purification:

-

Transfer the PEGylated nanoparticle suspension to a dialysis tube (10 kDa MWCO).

-

Dialyze against deionized water for 48 hours, changing the water every 6 hours to remove unreacted this compound and other small molecules.

-

Collect the purified PEGylated paclitaxel-loaded chitosan nanoparticles and store them at 4°C.

-

Characterization:

-